N-(2-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
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Description
N-(2-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications
Structural and Chemical Studies
Studies have explored the structural properties and chemical reactions involving compounds with similar naphthyridine and acetamide components. For instance, a structural study on co-crystals and salts of quinoline derivatives, including those with amide bonds, has contributed to understanding the molecular interactions and crystal formation of such compounds (Karmakar, Kalita, & Baruah, 2009). Similarly, the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related derivatives has been explored for their antibacterial properties, highlighting the compound's potential in antimicrobial applications (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Activity
Research on novel naphthyridine derivatives has shown promising anticancer activity. A study on a novel naphthyridine derivative, 3u, revealed its potential in inducing necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting its efficacy as a chemical substance for melanoma treatment (Kong, Lv, Yan, Chang, & Wang, 2018).
Interaction with DNA
The interaction of thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids with DNA has been studied, showing that these compounds can bind to DNA with significant affinity. This interaction suggests potential applications in the development of new therapeutic agents targeting DNA or as tools for studying DNA-protein interactions (Naik, Naik, Raghavendra, & Naik, 2006).
Synthesis and Characterization
Efforts in the synthesis and characterization of related naphthyridine and acetamide derivatives have led to the development of compounds with potential antimicrobial, anti-inflammatory, and analgesic activities. The exploration of various synthetic routes and the evaluation of biological activities highlight the versatility and significance of these compounds in medicinal chemistry (Faheem, 2018).
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-13-3-5-20(17(23)9-13)25-21(27)12-26-8-7-19-16(11-26)22(28)15-10-14(29-2)4-6-18(15)24-19/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQPNUIQMLRNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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